molecular formula C16H20FNO3 B13188677 Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B13188677
M. Wt: 293.33 g/mol
InChI Key: RNECXUWCHGIBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with piperidine derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the piperidine ring may facilitate interactions with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a fluorophenyl group, and a tert-butyl ester. This specific arrangement imparts unique chemical reactivity and potential biological activity, distinguishing it from other fluorophenyl-containing compounds .

Properties

Molecular Formula

C16H20FNO3

Molecular Weight

293.33 g/mol

IUPAC Name

tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-8-7-13(14(19)10-18)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3

InChI Key

RNECXUWCHGIBKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.